5-Chloro-4-methoxy-2-nitrobenzamide
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Overview
Description
5-Chloro-4-methoxy-2-nitrobenzamide is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of benzamide, characterized by the presence of chloro, methoxy, and nitro functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-2-nitrobenzamide typically involves the nitration of 5-chloro-4-methoxybenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: 5-Chloro-4-methoxybenzamide is treated with a nitrating mixture (HNO3 and H2SO4) at a temperature range of 0-5°C to yield this compound.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 5-Chloro-4-methoxy-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 5-Chloro-4-methoxy-2-nitrobenzoic acid and ammonia.
Scientific Research Applications
5-Chloro-4-methoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzamides.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity towards its targets.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
5-Chloro-4-methoxy-2-nitrobenzamide can be compared with other similar compounds, such as:
5-Chloro-2-nitrobenzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Methoxy-2-nitrobenzamide: Lacks the chloro group, leading to differences in chemical properties and applications.
5-Chloro-4-methoxybenzamide:
Uniqueness
The presence of chloro, methoxy, and nitro groups in this compound makes it a unique compound with distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H7ClN2O4 |
---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
5-chloro-4-methoxy-2-nitrobenzamide |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-7-3-6(11(13)14)4(8(10)12)2-5(7)9/h2-3H,1H3,(H2,10,12) |
InChI Key |
CKODGAUHXHCMEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)Cl |
Origin of Product |
United States |
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